3-Chloro-5-(propan-2-yl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-5-isopropyl-cyclohex-2-enone is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are characterized by a six-membered ring containing a double bond and a ketone functional group. This compound is notable for its unique structure, which includes a chlorine atom and an isopropyl group attached to the cyclohexenone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-isopropyl-cyclohex-2-enone can be achieved through several methods. One common approach involves the hydrolysis of 3-chloro-cyclohexene followed by oxidation of the resulting cyclohexenol . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . These methods typically require specific reaction conditions, such as the use of appropriate solvents, temperatures, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of cyclohexenones, including 3-chloro-5-isopropyl-cyclohex-2-enone, often involves catalytic oxidation of cyclohexene. This process can be carried out using hydrogen peroxide and vanadium catalysts . The choice of catalysts and oxidizing agents is crucial for optimizing the efficiency and selectivity of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-isopropyl-cyclohex-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces alcohols.
Scientific Research Applications
3-chloro-5-isopropyl-cyclohex-2-enone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-5-isopropyl-cyclohex-2-enone involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. For example, in oxidation reactions, the compound can form reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-enone: A simpler cyclohexenone without the chlorine and isopropyl groups.
3-chloro-cyclohex-2-enone: Similar structure but lacks the isopropyl group.
5-isopropyl-cyclohex-2-enone: Similar structure but lacks the chlorine atom.
Uniqueness
3-chloro-5-isopropyl-cyclohex-2-enone is unique due to the presence of both the chlorine atom and the isopropyl group, which confer distinct chemical properties and reactivity compared to its analogs
Properties
CAS No. |
61888-38-8 |
---|---|
Molecular Formula |
C9H13ClO |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
3-chloro-5-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H13ClO/c1-6(2)7-3-8(10)5-9(11)4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
BKKHLASJVSHZDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(=CC(=O)C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.